molecular formula C17H17N3OS B2593483 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide CAS No. 863593-90-2

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide

Cat. No.: B2593483
CAS No.: 863593-90-2
M. Wt: 311.4
InChI Key: DMZOINZLORSOFM-UHFFFAOYSA-N
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Description

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide is a synthetic organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide typically involves multiple steps, starting from commercially available substances. One common synthetic route includes the following steps:

    Formation of Thiazolo[5,4-b]pyridine Core: The thiazolo[5,4-b]pyridine core can be synthesized through the annulation of a thiazole ring to a pyridine derivative.

    Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Attachment of the Isobutyramide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide can be compared with other thiazolo[5,4-b]pyridine derivatives:

Properties

IUPAC Name

2-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-10(2)15(21)19-14-9-12(7-6-11(14)3)16-20-13-5-4-8-18-17(13)22-16/h4-10H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZOINZLORSOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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